2-(3-Chloropyridin-2-yl)propan-1-ol is a chemical compound characterized by its unique structure, which includes a chlorinated pyridine ring attached to a propanol group. Its molecular formula is C8H10ClN, indicating the presence of eight carbon atoms, ten hydrogen atoms, one nitrogen atom, and one chlorine atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of the chloropyridine moiety and the alcohol functional group.
These reactions make 2-(3-Chloropyridin-2-yl)propan-1-ol a versatile intermediate in organic synthesis.
The synthesis of 2-(3-Chloropyridin-2-yl)propan-1-ol can be achieved through several methods:
These methods highlight the compound's accessibility for research and industrial applications.
2-(3-Chloropyridin-2-yl)propan-1-ol finds utility in various fields:
The compound's unique structure may also make it suitable for developing new therapeutic agents targeting specific diseases.
Several compounds share structural similarities with 2-(3-Chloropyridin-2-yl)propan-1-ol. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Acetyl-2-chloropyridine | Contains an acetyl group instead of propanol | Used in different synthetic pathways |
| 2-(2-Chloropyridin-4-yl)propan-2-ol | Different substitution pattern on propanol | May exhibit distinct biological activities |
| 6-Bromopyridin-3(2H)-one | Bromine instead of chlorine | Potentially different reactivity profiles |
| 1-(Pyridin-2-yl)propane-1,3-diol | Diol structure with two hydroxyl groups | Increased polarity and potential solubility changes |
The uniqueness of 2-(3-Chloropyridin-2-yl)propan-1-ol lies in its specific combination of functional groups that balance reactivity and stability, making it an attractive candidate for further research in synthetic and medicinal chemistry .
The systematic IUPAC name for this compound is 3-(3-chloropyridin-2-yl)propan-1-ol, reflecting its pyridine backbone substituted with a chlorine atom at position 3 and a propan-1-ol group at position 2. The numbering of the pyridine ring begins at the nitrogen atom (position 1), with subsequent positions assigned clockwise.
Isomerism:
2-(3-Chloropyridin-2-yl)propan-1-ol belongs to a broader class of chloropyridine derivatives, which are pivotal in medicinal chemistry due to their bioisosteric properties and ability to modulate biological targets. Key structural analogs include:
These derivatives share a chlorinated pyridine core but differ in side-chain functional groups, influencing their reactivity and applications.